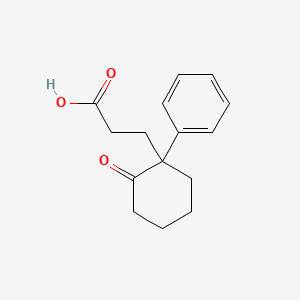

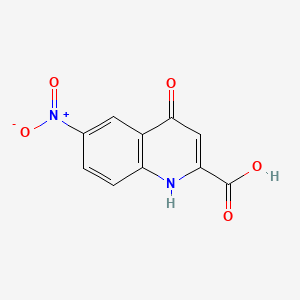

3-(2-Oxo-1-phenylcyclohexyl)propanoic acid

Overview

Description

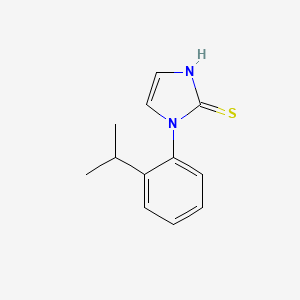

The compound of interest, 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid, is a structurally complex molecule that features a cyclohexyl ring with a ketone substitution, a phenyl group, and a propanoic acid moiety. This compound is not directly mentioned in the provided papers, but related compounds and their chemistry can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related cyclohexyl-containing compounds involves multi-step reactions, including condensation and reduction processes. For instance, the synthesis of a disubstituted cyclohexenyl compound was achieved through a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction . Similarly, complex molecules with a propanoic acid moiety have been synthesized through various methods, including condensation reactions with active methylene reagents , and C-alkylation followed by hydrolysis and oxidation . These methods could potentially be adapted for the synthesis of 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using techniques such as X-ray crystallography. For example, the structure of an anti-ulcer agent with a cyclohexylcarbonyl group was elucidated, revealing a rigid bent-rod conformation and dimerization through hydrogen bonding . This suggests that 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid could also exhibit specific conformational characteristics and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of cyclohexyl-containing compounds can be quite diverse. Oxidation reactions, for instance, have been studied, with 2-methylcyclohexanone being oxidized to 6-oxoheptanoic acid in the presence of vanadium-containing heteropolyanions . Additionally, the dissociation constants and reactions of mercaptopropenoic and mercaptopropanoic acids with phenyl and cyclohexyl groups have been investigated, indicating that such compounds can form metal chelates . These studies provide a foundation for understanding the potential reactivity of 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid in various chemical environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid are not directly reported, related compounds have been characterized in terms of their dissociation constants, solubility, and chelating abilities . Additionally, the separation of stereoisomers of a similar compound by reverse phase high-performance liquid chromatography has been described, which could be relevant for the analysis of the title compound's stereoisomers . These studies suggest that 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid may have specific solubility characteristics, chelating potential, and stereoisomer separation challenges.

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .

Mechanism of Action

Mode of Action

As a carboxylic acid derivative, it may interact with its targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .

properties

IUPAC Name |

3-(2-oxo-1-phenylcyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c16-13-8-4-5-10-15(13,11-9-14(17)18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCBPGXPFYLDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(CCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950935 | |

| Record name | 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-1-phenylcyclohexyl)propanoic acid | |

CAS RN |

2819-68-3 | |

| Record name | Cyclohexanepropionic acid, 2-oxo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)

![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)